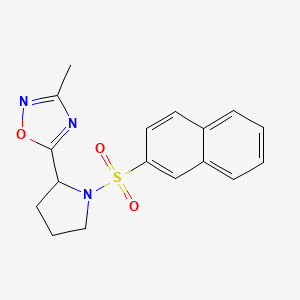

![molecular formula C7H14Cl2F2N2 B2687277 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2413898-95-8](/img/structure/B2687277.png)

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

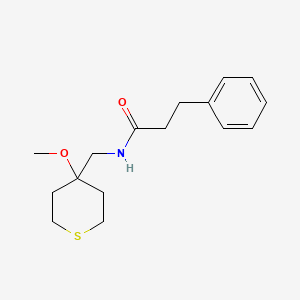

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride, commonly known as DFNS, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. DFNS is a spirocyclic compound that contains a diazaspiro ring system and two fluorine atoms, making it a unique and interesting molecule to study.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

The compound and its related structures have been involved in studies aimed at synthesizing fluorinated compounds, which are of great interest due to their potential applications in pharmaceuticals and agrochemicals. For instance, Kovtonyuk et al. (2005) described the formation of fluorinated 1-oxaspiro compounds from polyfluorinated cyclohexa-dienones, showcasing the utility of such structures in synthesizing fluorinated derivatives with potential application in material science and medicinal chemistry (Kovtonyuk et al., 2005).

Photochemical Studies

In the domain of photochemistry, the stability and reactivity of diazaspiro nonane structures under irradiation have been explored. Schönberg et al. (1980) investigated the photochemical epoxidation of a carbonyl group by methanol, employing 1,4-diazaspiro[4.4]nonane as a stable compound under specific irradiation conditions. This research contributes to understanding the photochemical behaviors of similar structures in organic synthesis (Schönberg et al., 1980).

Synthesis Efficiency and Yield Improvement

Efforts to improve the synthesis efficiency and yield of diazaspiro nonanes have also been documented. Ji Zhiqin (2004) reported an improved synthesis method for 2,7-Diazaspiro[4.4] Nonane, emphasizing the methodological advancements in achieving higher efficiency and better yield. This highlights the ongoing research aimed at optimizing the synthesis processes for complex organic compounds (Ji Zhiqin, 2004).

Application in Fluorination Reactions

The use of related fluorinating agents in electrophilic fluorination reactions has been a significant area of research. For example, the synthesis and application of 2-diazo-3,3,3-trifluoropropionyl chloride for photoaffinity labeling demonstrate the broader utility of fluorinated diazo compounds in biochemical and synthetic applications (Chowdhry et al., 1976).

Propriétés

IUPAC Name |

3,3-difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2.2ClH/c8-7(9)5-11-6(7)2-1-3-10-4-6;;/h10-11H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAIBYXSFYJWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C(CN2)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)

![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)

![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)